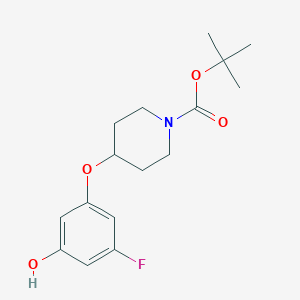
4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a tert-butyl ester functional group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of orcinol with 3-bromo-4-fluoro-benzotrifluoride in the presence of sodium hydroxide and dimethyl sulfoxide (DMSO) at 90°C for 1.5 hours. The resulting product is then purified and further reacted with benzyl bromide in acetonitrile (CH3CN) with potassium carbonate (K2CO3) as a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The phenoxy group may interact with enzymes or receptors, while the piperidine ring can modulate the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid methyl ester
- 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid ethyl ester
- 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
Compared to similar compounds, 4-(3-Fluoro-5-hydroxy-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which can influence its chemical stability, solubility, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C16H22FNO4 |
|---|---|
Peso molecular |
311.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-fluoro-5-hydroxyphenoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO4/c1-16(2,3)22-15(20)18-6-4-13(5-7-18)21-14-9-11(17)8-12(19)10-14/h8-10,13,19H,4-7H2,1-3H3 |
Clave InChI |
JEIHTTHJHSFXRD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC(=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


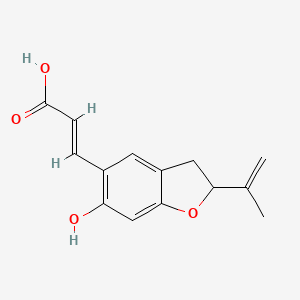
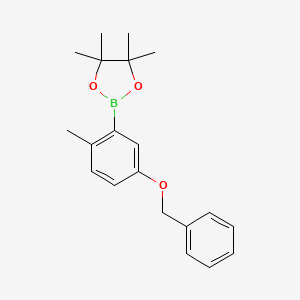

![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
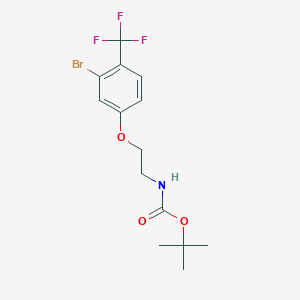
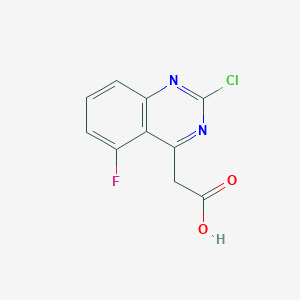
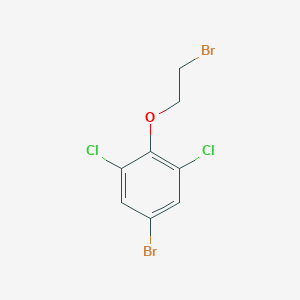
![3-[1-(2-Methylpropyl)piperidin-4-yl]propanoic acid](/img/structure/B13724126.png)
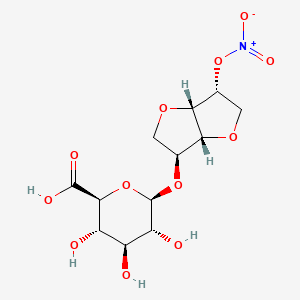


![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)
![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
